![molecular formula C9H10N2O3 B1356384 1-(4-(Methylamino)-3-nitrophenyl)ethanone CAS No. 18076-17-0](/img/structure/B1356384.png)
1-(4-(Methylamino)-3-nitrophenyl)ethanone
Overview
Description
1-(4-(Methylamino)-3-nitrophenyl)ethanone, commonly known as methylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Methylone is similar in structure to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, it is important to note that methylone is not approved for medical use and is illegal in many countries.
Scientific Research Applications
Phase Equilibrium Studies
Research by Li et al. (2019) focused on the solid-liquid phase equilibrium and ternary phase diagrams of related nitrophenyl ethanones in different solvents. This study is crucial for understanding the separation processes of mixtures containing similar compounds, which could be applied in purifying chemicals used in pharmaceuticals and other industries. The ternary phase diagrams constructed from this research are vital for optimizing separation techniques and improving efficiency in chemical manufacturing processes (Li et al., 2019).
Organic Synthesis
A variety of research efforts have demonstrated the versatility of nitrophenyl ethanones in organic synthesis. Androsov et al. (2010) described a convenient approach for synthesizing 2- and 3-aminobenzo[b]thiophenes using a related compound as a precursor. This synthesis route highlights the compound's role in constructing complex aromatic systems, which are significant in medicinal chemistry and materials science (Androsov et al., 2010).
Antimicrobial Activity
Patel et al. (2011) investigated the synthesis and antimicrobial activity of derivatives involving nitrophenyl ethanones. These compounds showed significant activity against various bacterial strains such as Bacillus subtilis and Escherichia coli, indicating their potential as lead compounds in developing new antimicrobial agents. The structure-activity relationship explored in these studies provides valuable insights into designing more effective antimicrobial compounds (Patel et al., 2011).
properties
IUPAC Name |
1-[4-(methylamino)-3-nitrophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMFMDSOEBOCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524849 | |
Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylamino)-3-nitrophenyl)ethanone | |
CAS RN |
18076-17-0 | |
Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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